molecular formula C7H10Cl2N2O B15216431 2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride

2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride

Cat. No.: B15216431
M. Wt: 209.07 g/mol
InChI Key: FOLRPLNFMBTETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O. It is a derivative of pyridine and is characterized by the presence of an amino group and a hydroxyl group attached to the ethan-1-ol backbone, along with a chlorine atom on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of 4-chloropyridine with ethylene oxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization and recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, modulating their activity. The chlorine atom on the pyridine ring enhances its binding affinity to certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where selective binding and activity are required .

Properties

Molecular Formula

C7H10Cl2N2O

Molecular Weight

209.07 g/mol

IUPAC Name

2-amino-2-(4-chloropyridin-2-yl)ethanol;hydrochloride

InChI

InChI=1S/C7H9ClN2O.ClH/c8-5-1-2-10-7(3-5)6(9)4-11;/h1-3,6,11H,4,9H2;1H

InChI Key

FOLRPLNFMBTETC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)C(CO)N.Cl

Origin of Product

United States

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